The synthesis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde can be achieved through various methods, primarily involving halogen-exchange reactions. One notable method includes the reaction of 4-chlorobenzaldehyde with a fluorinating agent.
The molecular structure of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde features a biphenyl system where two phenyl rings are connected via a carbon-carbon bond. The aldehyde group is located on one of the phenyl rings.
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F
4-Fluoro-2-(2-fluorophenyl)benzaldehyde can undergo several types of chemical reactions:
The mechanism of action for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde largely depends on its reactivity as an electrophile due to the electron-withdrawing nature of the fluorine atoms.
The applications of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde span several fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6